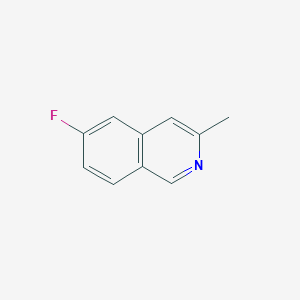
6-Fluoro-3-methylisoquinoline
Übersicht
Beschreibung
6-Fluoro-3-methylisoquinoline is a chemical compound with the molecular formula C10H8FN . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-methylisoquinoline consists of a benzene ring fused with a pyridine ring, with a fluorine atom attached at the 6th position and a methyl group at the 3rd position . The InChI code for this compound is 1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-3-methylisoquinoline include a molecular weight of 161.18 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Imaging Agent Development
6-Fluoro-3-methylisoquinoline derivatives have been synthesized and evaluated for their potential as imaging agents, particularly for positron emission tomography (PET) imaging of solid tumors. For instance, a series of fluorine-containing benzamide analogs, which are structurally related to 6-Fluoro-3-methylisoquinoline, showed moderate to high affinity for sigma-2 receptors, important targets for tumor imaging. These compounds, when labeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor-to-normal tissue ratios in preclinical models, suggesting their potential for imaging the sigma-2 receptor status in solid tumors (Tu et al., 2007).
Neurotransmitter System Dynamics
Research on derivatives of 6-Fluoro-3-methylisoquinoline has contributed to understanding the dynamics of neurotransmitter systems, particularly the serotonin (5-HT) and dopamine systems. For example, Lu AE58054, a compound structurally related to 6-Fluoro-3-methylisoquinoline, showed high affinity for the human 5-HT6 receptor and demonstrated the ability to reverse cognitive impairment induced by subchronic phencyclidine in animal models, highlighting its potential for treating cognitive dysfunction in schizophrenia and Alzheimer's disease (Arnt et al., 2010).
Neuroprotective and Antidepressant Effects
Compounds related to 6-Fluoro-3-methylisoquinoline have been studied for their neuroprotective and antidepressant effects. For instance, 7-Fluoro-1,3-diphenylisoquinoline-1-amine (a compound with a similar structure) was found to have antidepressant-like effects that may involve modulation of brain monoaminergic systems, NMDA, GABAA, and GABAB receptors, as well as various signaling pathways such as the l-arginine-nitric oxide-cGMP, MEK1/2, and CaMK-II pathways (Pesarico et al., 2016).
Eigenschaften
IUPAC Name |
6-fluoro-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGKTCXFTUWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methylisoquinoline | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

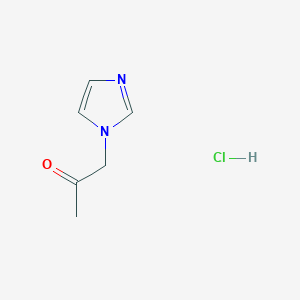
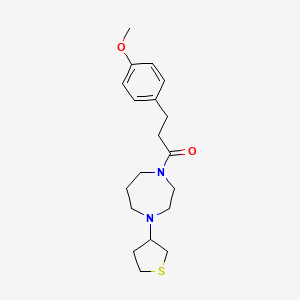
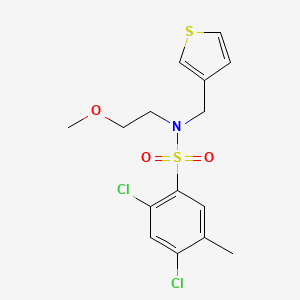
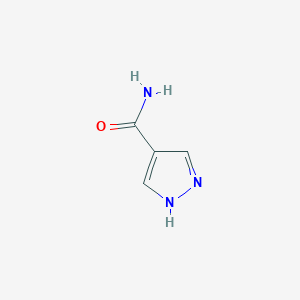
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)
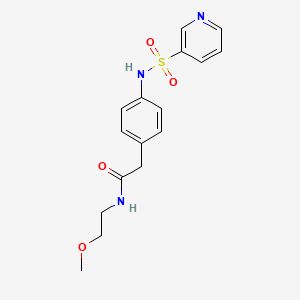
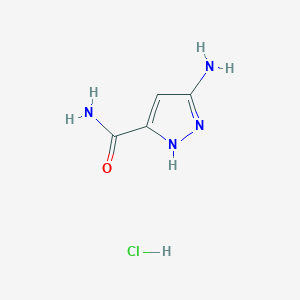
![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613495.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)
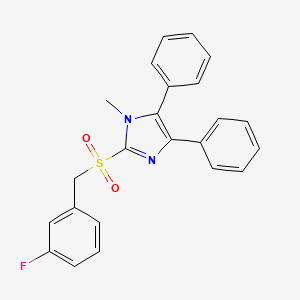
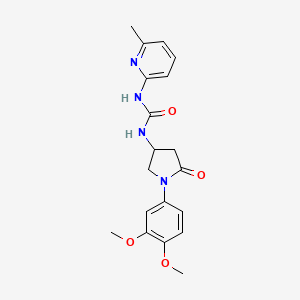
![2-Methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2613502.png)
![3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2613504.png)